molecular formula C12H10FN B080646 4'-Fluoro-[1,1'-biphenyl]-3-amine CAS No. 10540-45-1

4'-Fluoro-[1,1'-biphenyl]-3-amine

Cat. No. B080646
CAS RN: 10540-45-1
M. Wt: 187.21 g/mol
InChI Key: ILWUJLSKEHCTSA-UHFFFAOYSA-N
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Description

4'-Fluoro-[1,1'-biphenyl]-3-amine is a compound of interest in various fields of chemistry and material science due to its unique structural and chemical properties.

Synthesis Analysis

  • The synthesis of compounds similar to 4'-Fluoro-[1,1'-biphenyl]-3-amine, like tris(4‐cyanophenyl)amine, involves treatment with potassium carbonate in dimethyl sulfoxide, suggesting a self-assembly process in some cases (Patra, Anthony, & Radhakrishnan, 2007).

Molecular Structure Analysis

  • The molecular structure of related compounds, such as 4-amino-3-fluorophenylboronic acid, has been determined using X-ray crystallography. These structures often feature planar geometry and strong intermolecular interactions, influencing their chemical behavior (Das et al., 2003).

Chemical Reactions and Properties

  • Fluoro-biphenyl compounds like 4'-Fluoro-[1,1'-biphenyl]-3-amine generally exhibit unique photochemical behaviors due to their planar structure and charge-transfer character, impacting their reactivity and stability (Yang, Chiou, & Liau, 2002).

Physical Properties Analysis

  • Compounds structurally similar to 4'-Fluoro-[1,1'-biphenyl]-3-amine, such as soluble fluoro-polyimides, show excellent thermal stability and low moisture absorption, indicating their potential for various applications (Xie et al., 2001).

Chemical Properties Analysis

  • The introduction of the fluoro group in biphenyl amines typically results in a shift in absorption and fluorescence spectra, affecting their electronic properties. This shift is attributed to the planar geometry and the enhanced charge-transfer character in the fluorescent excited state (Yang, Chiou, & Liau, 2002).

Scientific Research Applications

Synthesis of Fluorinated Biphenyl Compounds

Fluorinated biphenyl compounds, including derivatives of 4'-Fluoro-[1,1'-biphenyl]-3-amine, are key intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their unique chemical properties imparted by the fluorine atom. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a closely related compound, was developed, highlighting the importance of such fluorinated intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis approach emphasizes the challenge and necessity of developing cost-effective and practical methods for producing fluorinated biphenyl compounds at a large scale, considering the high cost and toxicity issues associated with traditional methods (Yanan Qiu et al., 2009).

Applications in Environmental Remediation

Amine-functionalized materials, including those derived from or related to 4'-Fluoro-[1,1'-biphenyl]-3-amine, have shown significant promise in environmental remediation, specifically in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The incorporation of amine groups into sorbents enhances their ability to remove these persistent pollutants through mechanisms such as electrostatic interactions and hydrophobic interactions, offering a low-cost and efficient solution for treating contaminated municipal water and wastewater (M. Ateia et al., 2019).

Advances in Fluorescence Emission Research

Research into the fluorescence emission of nitrogen-containing organic compounds, including those related to 4'-Fluoro-[1,1'-biphenyl]-3-amine, has opened new avenues in biomedical applications. The study of new types of fluorescence emission from such compounds, without traditional fluorophore units, offers potential for the development of novel fluorescent materials. These materials are particularly valuable in the biomedical field due to their excellent biocompatibility and unique properties that mimic biological macromolecules, paving the way for innovative diagnostic and therapeutic tools (Wang Shao-fei, 2011).

Biogenic Amine Degradation

The catabolism of biogenic amines by Pseudomonas species illustrates the potential of utilizing 4'-Fluoro-[1,1'-biphenyl]-3-amine and its derivatives in biotechnological applications to mitigate environmental pollution. Biogenic amines are common in the environment and can pose health risks; thus, understanding the pathways through which bacteria degrade these compounds can inform the development of bio-based methods for detoxifying polluted environments (J. Luengo et al., 2020).

properties

IUPAC Name

3-(4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWUJLSKEHCTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382210
Record name 4'-Fluoro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-[1,1'-biphenyl]-3-amine

CAS RN

10540-45-1
Record name 4'-Fluoro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10540-45-1
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